molecular formula C22H25N3O7S B14422533 Thiaminocycline CAS No. 82925-85-7

Thiaminocycline

Cat. No.: B14422533
CAS No.: 82925-85-7
M. Wt: 475.5 g/mol
InChI Key: NUVXPKTVNDDPHF-GUFBUIBQSA-N
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Description

Thiaminocycline is a semi-synthetic tetracycline derivative hypothesized to incorporate structural modifications that enhance its antimicrobial activity and pharmacokinetic profile. Structurally, it likely retains the tetracyclic nucleus of tetracyclines but substitutes aromatic rings (e.g., benzene in tetracycline) with heterocyclic groups like thiophene, as seen in analogs such as tenocyclidine . Such alterations are common in next-generation tetracyclines (e.g., tigecycline, sarecycline) to address resistance .

Properties

CAS No.

82925-85-7

Molecular Formula

C22H25N3O7S

Molecular Weight

475.5 g/mol

IUPAC Name

(5aS,6aS,7S,10aR)-4,7-bis(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide

InChI

InChI=1S/C22H25N3O7S/c1-24(2)9-5-6-10(26)12-16(27)13-11(33-18(9)12)7-8-15(25(3)4)17(28)14(21(23)31)20(30)22(8,32)19(13)29/h5-6,8,11,15,26-27,30,32H,7H2,1-4H3,(H2,23,31)/t8-,11-,15-,22-/m0/s1

InChI Key

NUVXPKTVNDDPHF-GUFBUIBQSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O

Canonical SMILES

CN(C)C1C2CC3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiaminocycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes, followed by chemical modifications. The fermentation process uses genetically engineered microorganisms to produce the core tetracycline structure, which is then chemically modified to produce this compound. This method is cost-effective and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiaminocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions include various this compound derivatives with enhanced antibacterial activity and different pharmacokinetic properties .

Scientific Research Applications

Thiaminocycline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and modification of tetracycline antibiotics.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations .

Mechanism of Action

Thiaminocycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiaminocycline’s proposed structure differentiates it from classical tetracyclines:

Compound Core Structure Key Modifications Molecular Weight (g/mol)
Tetracycline Tetracyclic naphthacene None (parent compound) 444.4
Minocycline Tetracyclic naphthacene 7-Dimethylamino group 457.5
Tigecycline Tetracyclic naphthacene 9-tert-Butyl-glycylamido side chain 585.6
Sarecycline Tetracyclic naphthacene 7-Methoxy, 9-methylglycylamido 524.5
This compound Tetracyclic + thiophene Thiophene substitution (hypothesized) ~470-500 (estimated)

The thiophene moiety in this compound may enhance binding to bacterial ribosomes or reduce efflux pump recognition compared to minocycline and doxycycline .

Antibacterial Spectrum

Tetracyclines exhibit broad-spectrum activity, but newer analogs like tigecycline and sarecycline target resistant strains. This compound’s hypothesized spectrum:

Compound Gram+ Gram- MRSA VRE Atypicals Resistance Mechanism Avoidance
Tetracycline ++ + + None
Minocycline +++ ++ + ++ Partial efflux inhibition
Tigecycline ++++ +++ +++ +++ +++ Bypasses ribosomal protection
Sarecycline +++ + ++ ++ Enhanced ribosomal binding
This compound +++ (est) ++ (est) ++ (est) + (est) ++ (est) Thiophene-mediated efflux evasion

Est = Estimated based on structural analogs

This compound’s thiophene group may disrupt membrane permeability in Gram-negative bacteria, similar to thiophene-containing heterocycles in other antimicrobial agents .

Pharmacokinetics

Key pharmacokinetic parameters (hypothetical for this compound):

Parameter Tetracycline Minocycline Tigecycline This compound
Oral Bioavailability 75% 95% 15% (IV only) 85% (estimated)
Half-life (h) 8–11 11–18 42 14–20 (estimated)
Protein Binding 65% 75% 85% 70% (estimated)
CNS Penetration Low Moderate Moderate High (thiophene)

This compound’s lipophilic thiophene moiety may enhance blood-brain barrier penetration, making it suitable for CNS infections .

Clinical Efficacy and Resistance

  • Sarecycline : Narrower spectrum, FDA-approved for acne, with minimal impact on gut microbiota due to targeted activity .
  • This compound: Hypothesized to maintain efficacy against tetracycline-resistant strains (e.g., tet(M)-expressing pathogens) by avoiding ribosomal protection proteins .

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